N-(2-methyltetrazol-5-yl)-3-nitrobenzamide
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Overview
Description
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide is a compound that features a tetrazole ring and a nitrobenzamide moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties . The nitrobenzamide group adds further chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the use of strong Lewis acids or amine salts to generate hydrazoic acid in situ .
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including N-(2-methyltetrazol-5-yl)-3-nitrobenzamide, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-methyltetrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile: Another tetrazole derivative with similar structural features.
1,3-bis(1-methyltetrazol-5-yl)triazene: A compound with two tetrazole rings, used in high-energy materials.
Uniqueness
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide is unique due to the combination of the tetrazole ring and the nitrobenzamide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
577762-19-7 |
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Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-3-2-4-7(5-6)15(17)18/h2-5H,1H3,(H,10,12,16) |
InChI Key |
IUHTUNFJXAFTRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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